1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol
Description
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is an azetidine derivative featuring a 4-ethoxyphenylmethyl substituent attached to the azetidine ring at the 1-position, with a hydroxyl group at the 3-position.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWMVMRCWFURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Benzhydrylamine and Epichlorohydrin
A key method for preparing azetidine derivatives involves the cyclization of benzhydrylamine with epichlorohydrin in the presence of a base such as diisopropylethylamine and ethanol. This reaction forms an intermediate azetidine ring substituted at the nitrogen with a benzhydryl group. Subsequent functional group transformations lead to the target molecule or its analogs (Patent WO2018108954).
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- Reagents: Benzhydrylamine, epichlorohydrin
- Solvent: Ethanol
- Base: Diisopropylethylamine
- Temperature: Ambient to slightly elevated
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- Mesylation with methanesulfonyl chloride to form azetidin-3-yl methanesulfonate.
- Nucleophilic displacement with cyanide ion to introduce nitrile functionality.
- Hydrolysis of nitrile to carboxylic acid.
- Hydrogenolysis to remove protecting groups, yielding azetidine derivatives with free hydroxyl groups.
Oxidative N-Deprotection and Functional Group Manipulation
The N-(4-ethoxyphenyl) group can be introduced as a protecting group or substituent and later selectively removed via oxidative methods if needed.
Oxidative N-Dearylation Using Ceric Ammonium Nitrate (CAN)
- The N-(4-ethoxyphenyl) group on azetidinones can be removed oxidatively using ceric ammonium nitrate.
- This method is effective for converting N-(4-ethoxyphenyl)-substituted β-lactams into the corresponding N-unsubstituted azetidinones.
- Reaction parameters such as solvent, temperature, and molar equivalents of CAN have been optimized to achieve high yields (up to 82-90%).
- This approach is useful when the 4-ethoxyphenyl group is used as a protecting group during synthesis and needs to be removed to yield the free amine or hydroxyl derivatives.
Stereoselective Synthesis Considerations
The azetidine ring can exhibit stereochemistry at the 3-position hydroxyl group. Methods involving chiral synthons such as L-aspartic acid have been used to prepare cis-3-amino-4-(1-hydroxyalkyl)azetidin-2-ones, which are structurally related to azetidin-3-ols.
- Hydrogenation of 3-oxyimino-azetidin-2-ones derived from azetidin-2-ones can yield stereoselective cis-isomers.
- This stereoselectivity is important for biological activity and further functionalization.
Detailed Experimental Procedure Example
An example procedure adapted from the literature for synthesizing N-(4-ethoxyphenyl) substituted azetidinones (precursors to azetidin-3-ols) involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of Schiff base (imine) | p-ethoxyaniline + aldehyde in refluxing ethanol | Imines 7a-f obtained in excellent yields |
| 2. [2+2] Cycloaddition (Staudinger reaction) | Imines + phthalimidoacetyl chloride + triethylamine in CH2Cl2 at -10°C to room temp overnight | cis/trans 2-azetidinones 8a-n formed |
| 3. Oxidative N-dearylation | Treatment with ceric ammonium nitrate (2.8 eq.) at room temperature | N-unsubstituted 2-azetidinones 9a-n obtained in good yields |
This sequence is adaptable for preparing azetidin-3-ol derivatives by further reduction or hydrolysis steps.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of amine + epichlorohydrin | Benzhydrylamine, epichlorohydrin, base, EtOH | Direct azetidine ring formation | Requires multiple steps for substitution |
| N-Alkylation with 4-ethoxybenzyl halides | Azetidin-3-ol, 4-ethoxybenzyl bromide, base | Selective N-substitution | Sensitive to reaction conditions |
| Oxidative N-deprotection with CAN | Ceric ammonium nitrate, optimized solvent & temp | Efficient removal of N-aryl group | Not applicable if N-aryl group is desired |
| Stereoselective synthesis via chiral synthons | L-aspartic acid derivatives, hydrogenation | Control over stereochemistry | More complex synthetic route |
Research Findings and Optimization
- The use of triethylamine and p-toluenesulfonyl chloride in CH2Cl2 has been effective for cycloaddition reactions leading to azetidinone intermediates.
- Ceric ammonium nitrate oxidative deprotection requires careful control of molar equivalents (2.8-3.0 eq.) and temperature to maximize yield and minimize side reactions.
- Alkylation reactions benefit from bases like cesium carbonate for higher selectivity and yield.
- Stereoselective methods using chiral synthons yield cis-isomers important for biological activity, highlighting the necessity of stereochemical control in synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate to yield deprotected azetidinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Deprotected azetidinones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The ethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol (45) Substituents: Bromine (para), methoxy (ortho). Impact: Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic system. The steric bulk of ortho-methoxy groups may hinder binding to flat enzymatic pockets.
1-(4-Chlorobenzyl)azetidin-3-ol Substituents: Chlorine (para). Application: No direct data, but chloro-substituted azetidines are common intermediates in drug synthesis.
1-[(3-Bromophenyl)methyl]azetidin-3-ol
- Substituents : Bromine (meta).
- Impact : Meta-substitution reduces resonance effects compared to para-substituted analogs, altering electronic distribution and binding selectivity.
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol
- Substituents : Diphenylmethyl (bulky), methoxy (para).
- Impact : Diphenylmethyl adds steric hindrance, likely reducing membrane permeability but enhancing selectivity for hydrophobic binding pockets.
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Substituents: Fluorine (para), hydroxyl, azetidinone (lactam). Impact: Fluorine’s electronegativity and the lactam group contribute to hydrogen bonding, critical for cholesterol absorption inhibition.
Physicochemical and Pharmacological Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling 4-ethoxyphenylmethyl groups to the azetidine ring via nucleophilic substitution or reductive amination. Reaction optimization requires precise control of catalysts (e.g., Brønsted acids), temperature (60–100°C), and solvent polarity (e.g., THF or DCM). For example, tertiary benzylic alcohols can be activated under acidic conditions to form ether linkages without ring degradation .
- Data : Horner-Wadsworth-Emmons reactions have achieved yields >75% for analogous azetidine derivatives by stabilizing intermediates through phosphonate chemistry .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodology : Use NMR (¹H/¹³C, COSY, HSQC) to resolve the azetidine ring’s hydroxyl group position and substituent orientation. X-ray crystallography is definitive for absolute configuration, while MS (HRMS or ESI-MS) validates molecular weight. For example, NOESY correlations can distinguish axial vs. equatorial substituents in azetidine derivatives .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro bioactivity screening?
- Methodology : Solubility in polar solvents (e.g., water, ethanol) is influenced by the ethoxyphenyl group’s hydrophobicity. LogP values (predicted ~2.1–2.5 via ChemDraw) guide membrane permeability. Experimental validation via shake-flask methods or HPLC retention times is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
